molecular formula C15H15N5O2S B7471543 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide

3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B7471543
M. Wt: 329.4 g/mol
InChI Key: KMMOODHYGFVFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as an inhibitor of a specific enzyme called protein kinase B (PKB), which plays a crucial role in the regulation of various cellular processes, including cell growth and survival. In

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide involves the inhibition of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide, which is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes, including cell growth, survival, and metabolism. 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide is activated by the binding of phosphatidylinositol-3,4,5-triphosphate (PIP3) to its pleckstrin homology (PH) domain. Once activated, 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide phosphorylates various downstream targets, including glycogen synthase kinase 3 (GSK3), which regulates cell survival and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide are primarily related to its inhibition of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide. This inhibition leads to a decrease in the phosphorylation of downstream targets, including GSK3, which results in the induction of apoptosis and inhibition of cell growth and survival. Additionally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide in lab experiments include its specificity for 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide inhibition, which reduces off-target effects and its potential as an anti-cancer agent. However, the limitations of this compound include its low solubility in aqueous solutions, which can affect its bioavailability and its potential toxicity in vivo.

Future Directions

For the research on 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide include the development of more potent and selective 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide inhibitors, the investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, the development of more effective drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide involves several steps, including the reaction of 2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine to yield the desired product. The final step involves the sulfonation of the product with sulfur trioxide to obtain 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide.

Scientific Research Applications

3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to inhibit the activity of 3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide, which is overexpressed in various cancers and is associated with tumor growth and metastasis. Therefore, this compound has been investigated as a potential anti-cancer agent.

properties

IUPAC Name

3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-14(11(2)19-18-10)23(21,22)20-13-8-16-15(17-9-13)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOODHYGFVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-phenylpyrimidin-5-yl)-1H-pyrazole-4-sulfonamide

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